molecular formula C11H17NO B8362712 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole

2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole

Cat. No. B8362712
M. Wt: 179.26 g/mol
InChI Key: WZPVUWALUHDNML-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

2,4-Dimethyl-3-acetyl-pyrrole (1.02 g), acetic acid (15 ml), aqueous hydriodic acid (25ml) and propionaldehyde (1.74g), were stirred at 25° C. three hours under nitrogen. The work up was the same as that of 2,3,4-trimethyl-5-carbethoxy-pyrrole in Example 4 except that 2 × 50 ml ether were used. Recrystallization from benzene gave the product 0.786 g (59%) m.p. 157°-158°C.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].I.[CH:12](=O)[CH2:13][CH3:14].CC1NC(C(OCC)=O)=C(C)C=1C>CCOCC.C(O)(=O)C>[CH3:1][C:2]1[NH:3][C:4]([CH2:12][CH2:13][CH3:14])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
I
Name
Quantity
1.74 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=C(C1C)C)C(=O)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C1C(C)=O)C)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.786 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.